molecular formula C9H9NOS B1417549 4-(2-Thiazolin-2-YL)phenol CAS No. 90563-68-1

4-(2-Thiazolin-2-YL)phenol

Cat. No.: B1417549
CAS No.: 90563-68-1
M. Wt: 179.24 g/mol
InChI Key: JDBUEZWQOCUAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Thiazolin-2-YL)phenol is an organic compound that has garnered significant attention in scientific research due to its unique chemical properties. This compound features a thiazoline ring attached to a phenol group, making it a valuable ligand for metal ions and a versatile building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiazolin-2-YL)phenol typically involves the reaction of 2-thiazoline-2-thiol with benzaldehyde in acetonitrile. The mixture is refluxed for approximately 72 hours to yield the desired compound . This method ensures the formation of the thiazoline ring and its attachment to the phenol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thiazolin-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazoline ring can be reduced to thiazolidine.

    Substitution: Electrophilic substitution reactions can occur at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-(2-Thiazolin-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Thiazolin-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, while the thiazoline ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A heterocyclic compound with a similar structure but without the phenol group.

    Thiazolidine: A reduced form of thiazoline with different chemical properties.

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

Uniqueness

4-(2-Thiazolin-2-YL)phenol is unique due to the combination of the thiazoline ring and the phenol group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUEZWQOCUAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540450
Record name 4-(1,3-Thiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90563-68-1
Record name 4-(1,3-Thiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Thiazolin-2-YL)phenol
Reactant of Route 2
4-(2-Thiazolin-2-YL)phenol
Reactant of Route 3
4-(2-Thiazolin-2-YL)phenol
Reactant of Route 4
4-(2-Thiazolin-2-YL)phenol
Reactant of Route 5
4-(2-Thiazolin-2-YL)phenol
Reactant of Route 6
4-(2-Thiazolin-2-YL)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.